molecular formula C22H21FN8O B2541835 (S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one CAS No. 1313519-84-4

(S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one

Cat. No.: B2541835
CAS No.: 1313519-84-4
M. Wt: 432.463
InChI Key: JMVCDNFYMJCUDW-INIZCTEOSA-N
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Description

This compound is a structurally complex small molecule featuring a 7,8-dihydropteridin-6(5H)-one core substituted with ethyl, methyl, fluorophenyl, imidazole, and pyrazole groups.

Properties

IUPAC Name

(7S)-7-ethyl-2-[2-(4-fluorophenyl)imidazol-1-yl]-5-methyl-8-(1-methylpyrazol-3-yl)-7H-pteridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN8O/c1-4-16-21(32)29(3)17-13-25-22(26-20(17)31(16)18-9-11-28(2)27-18)30-12-10-24-19(30)14-5-7-15(23)8-6-14/h5-13,16H,4H2,1-3H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVCDNFYMJCUDW-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3=NN(C=C3)C)N4C=CN=C4C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(C2=CN=C(N=C2N1C3=NN(C=C3)C)N4C=CN=C4C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C22H21FN8O
  • Molecular Weight : 432.46 g/mol
  • CAS Number : 1313519-84-4

Structural Representation

The structural representation of the compound indicates multiple functional groups that may contribute to its biological activity. The presence of imidazole and pyrazole rings suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole and pyrazole moieties are known to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to proteins or enzymes involved in various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated antiproliferative effects in breast cancer cell lines, showing an IC50 value of 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells . These findings suggest that the target compound may also possess similar properties.

Inhibition of Enzymatic Activity

Research has shown that compounds containing imidazole rings can inhibit key enzymes involved in cancer progression. For example, the inhibition of the MEK-MAPK pathway has been linked to reduced cell proliferation in various cancers . The target compound's structure suggests it may similarly inhibit such pathways, although specific studies are required to confirm this.

In Vitro Studies

Several studies have explored the biological effects of structurally related compounds. A study investigating the antiproliferative effects of imidazole derivatives found that they induced G2/M phase cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may have similar mechanisms of action.

Toxicity and Pharmacokinetics

Understanding the toxicity profile is crucial for any therapeutic candidate. In studies involving related compounds, dose-dependent toxicity was observed at higher concentrations, indicating a need for careful dosing strategies . The pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) must be evaluated for the target compound to predict its behavior in biological systems accurately.

Data Summary Table

PropertyValue
IUPAC Name(S)-7-ethyl...
Molecular FormulaC22H21FN8O
Molecular Weight432.46 g/mol
CAS Number1313519-84-4
Anticancer IC50 (MCF-7)52 nM
Anticancer IC50 (MDA-MB)74 nM

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Structural and Functional Analogues

The following table compares the target compound with LY2784544, a JAK2 inhibitor, and benzimidazole derivatives synthesized in prior studies. These comparisons highlight differences in core structures, substituents, and inferred biological activities.

Compound Name Core Structure Substituents Molecular Weight Therapeutic Area Key Findings
(S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one 7,8-Dihydropteridin-6(5H)-one - 7-(S)-ethyl
- 4-fluorophenyl-imidazole
- 1-methylpyrazole
~470 (estimated) Oncology/Enzymatic Inhibition (inferred) Fluorophenyl and pyrazole groups likely enhance target binding; stereochemistry may influence selectivity.
LY2784544 Imidazo[1,2-b]pyridazine - 4-chloro-2-fluorobenzyl
- morpholinylmethyl
- 5-methylpyrazole
469.94 Oncology (JAK2 inhibition) Potent JAK2 inhibitor with IC₅₀ < 1 nM; selective against JAK2 V617F mutants.
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) Benzimidazole - 5-fluoro
- substituted phenyl
- benzo[d][1,3]dioxol-5-yloxy
~350–400 (estimated) Antimicrobial/Cancer Research Synthesized via sodium metabisulfite-mediated cyclization; tested for antiproliferative activity.

Detailed Analysis

Core Structure and Target Interactions The target compound’s dihydropteridinone core is distinct from LY2784544’s imidazopyridazine system. Dihydropteridinones are less common in drug development but share similarities with pteridine-based kinase inhibitors, which often target ATP-binding pockets . LY2784544’s imidazopyridazine core is optimized for JAK2 inhibition, leveraging the morpholinylmethyl group for solubility and the chloro-fluorobenzyl group for hydrophobic interactions .

Substituent Effects Both the target compound and LY2784544 incorporate fluorinated aromatic rings (4-fluorophenyl vs. 4-chloro-2-fluorobenzyl), which improve pharmacokinetic properties by reducing oxidative metabolism .

Synthetic Pathways The target compound may share synthetic steps with benzimidazole derivatives (e.g., ), where sodium metabisulfite and DMF are used for cyclization under inert conditions . However, its dihydropteridinone core likely requires additional steps, such as ring-forming reactions or stereoselective alkylation.

Therapeutic Potential While LY2784544 is a validated JAK2 inhibitor, the target compound’s fluorophenyl-imidazole and pyrazole groups suggest possible activity against kinases like EGFR or FLT3, where similar substituents are prevalent . Benzimidazole derivatives () exhibit broad-spectrum antiproliferative effects, implying that the target compound could be screened for similar applications .

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